molecular formula C18H27BrN2O2 B5018395 1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide

1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide

Katalognummer B5018395
Molekulargewicht: 383.3 g/mol
InChI-Schlüssel: VIXBZZNPSOXWLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as BRL-52537, is a selective antagonist for the µ-opioid receptor. It was first synthesized in the 1990s and has since been used extensively in scientific research to understand the mechanisms of opioid receptors and their role in pain management.

Wirkmechanismus

1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide acts as a competitive antagonist for the µ-opioid receptor, blocking the effects of opioids on pain sensitivity and tolerance. It binds to the receptor site and prevents the activation of the receptor by opioids, thereby blocking the analgesic effects of opioids.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. It has also been shown to increase the release of acetylcholine in the hippocampus, a brain region involved in learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist for the µ-opioid receptor, making it a useful tool for studying the effects of opioids on pain sensitivity and tolerance. However, this compound has some limitations, including its relatively short half-life and the need for high doses to achieve complete receptor blockade.

Zukünftige Richtungen

There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide. One area of interest is the development of longer-acting and more potent antagonists for the µ-opioid receptor. Another area of interest is the investigation of the effects of this compound on other brain regions and neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, this compound may have potential therapeutic applications in the treatment of opioid addiction and withdrawal.

Synthesemethoden

The synthesis of 1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide involves several steps, including the reaction of 3-bromo-4-methoxybenzyl chloride with diethylamine to form 1-(3-bromo-4-methoxybenzyl)-N,N-diethylamine. This intermediate is then reacted with piperidine-3-carboxylic acid to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has been widely used in scientific research to study the µ-opioid receptor and its role in pain management. It has been shown to be a potent and selective antagonist for the µ-opioid receptor, and has been used to investigate the effects of opioids on pain sensitivity and tolerance.

Eigenschaften

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O2/c1-4-21(5-2)18(22)15-7-6-10-20(13-15)12-14-8-9-17(23-3)16(19)11-14/h8-9,11,15H,4-7,10,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXBZZNPSOXWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.